![molecular formula C15H12N2O3 B1439996 N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide CAS No. 1223360-78-8](/img/structure/B1439996.png)
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide
Overview
Description
“N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” is a compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . It is commonly known as BPA or Benzoxacor. This compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” is represented by the formula 1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18) . This formula indicates the presence of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” is a powder that is stored at room temperature . The compound has a molecular weight of 268.27 g/mol .Scientific Research Applications
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Drug Discovery
Benzoxazole, a component of “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide”, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Anti-Cancer Research
Some benzoxazole derivatives have shown promising results in anti-cancer research. For example, a compound similar to “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Anti-Microbial Research
Benzoxazole derivatives have been found to exhibit several biological activities like anti-microbial effects . This suggests that “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” could potentially be used in anti-microbial research.
Anti-Oxidant Research
The radical scavenging ability of synthesized compounds, including those containing benzoxazole, has been tested on DPPH free radical . This indicates that “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” could have potential applications in anti-oxidant research.
Molecular Docking
Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” could potentially be used in molecular docking studies .
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIJAKHLDNKCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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